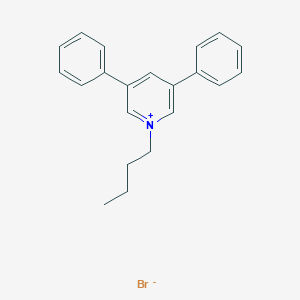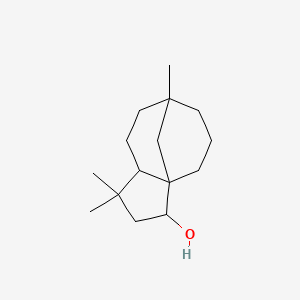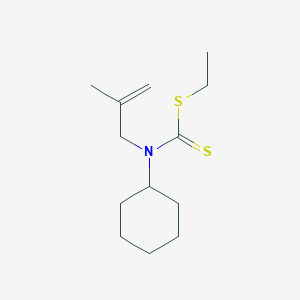
Ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate is a chemical compound with a molecular mass of 257.127191736 daltons . This compound is part of the carbamodithioate family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate typically involves the reaction of cyclohexylamine with ethyl 2-methylprop-2-en-1-ylcarbamodithioate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of various industrial chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate can be compared with other similar compounds, such as:
Cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate: Similar structure but lacks the ethyl group.
Ethyl cyclohexylcarbamodithioate: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
Cyclohexylcarbamodithioate: Lacks both the ethyl and 2-methylprop-2-en-1-yl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64544-62-3 |
|---|---|
Molecular Formula |
C13H23NS2 |
Molecular Weight |
257.5 g/mol |
IUPAC Name |
ethyl N-cyclohexyl-N-(2-methylprop-2-enyl)carbamodithioate |
InChI |
InChI=1S/C13H23NS2/c1-4-16-13(15)14(10-11(2)3)12-8-6-5-7-9-12/h12H,2,4-10H2,1,3H3 |
InChI Key |
IKZSAJZPJWOLKM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)N(CC(=C)C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


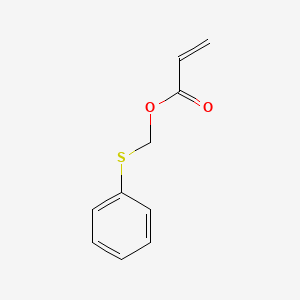
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
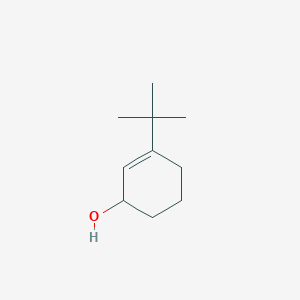
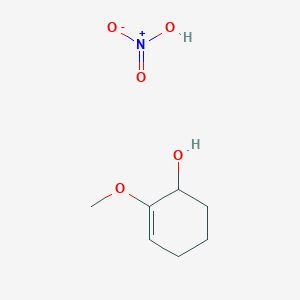
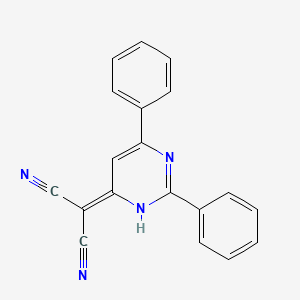
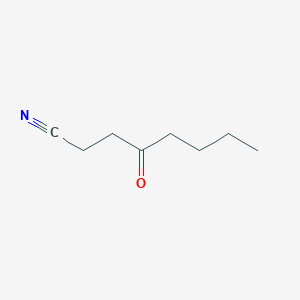
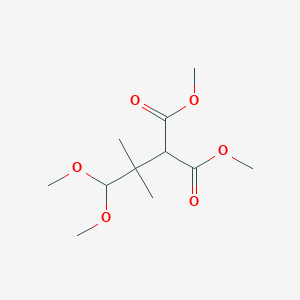
![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
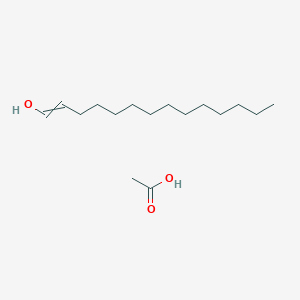
![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)
